molecular formula C18H17F2NO4 B2997144 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate CAS No. 866009-29-2

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate

Cat. No. B2997144
CAS RN: 866009-29-2
M. Wt: 349.334
InChI Key: SMXRUROVNPMIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate, also known as DFMO, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in the laboratory and has been studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has been studied for its potential therapeutic effects in a variety of diseases. It has been investigated as an inhibitor of polyamine synthesis, which has been linked to cancer cell proliferation. Additionally, 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has been studied for its potential anti-inflammatory and anti-viral activity, as well as its ability to inhibit the production of prostaglandins, which are involved in the development of certain diseases. It has also been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Mechanism of Action

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has been studied for its ability to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is an enzyme involved in the production of polyamines, which are compounds that are essential for cell growth and proliferation. By inhibiting the activity of ODC, 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate is able to reduce the production of polyamines, which can reduce the growth and proliferation of cancer cells. In addition to its effects on ODC, 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has been studied for its potential therapeutic effects in a variety of diseases. In particular, it has been studied for its potential anti-inflammatory and anti-viral activity, as well as its ability to inhibit the production of prostaglandins, which are involved in the development of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. In particular, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is toxic and should be handled with care.

Future Directions

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has potential applications in a variety of areas, and there are several potential directions for future research. One potential direction is to further investigate its potential therapeutic effects in various diseases, such as cancer and inflammatory diseases. Additionally, further research could be conducted to explore its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Finally, further research could be conducted to explore its potential applications in drug delivery systems, such as nanocarriers.

Synthesis Methods

The synthesis of 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate is a multi-step process that involves the use of several reagents. The first step is the reaction of 2,6-difluorobenzyl chloride with p-methoxybenzyl amine to form the intermediate product, 2,6-difluorophenyl-p-methoxybenzyl amine. This intermediate product then undergoes a condensation reaction with ethyl acetoacetate to form the final product, 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate. The overall reaction is shown below:
2,6-Difluorobenzyl chloride + p-Methoxybenzyl amine → 2,6-Difluorophenyl-p-methoxybenzyl amine
2,6-Difluorophenyl-p-methoxybenzyl amine + Ethyl acetoacetate → 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate

properties

IUPAC Name

[1-(2,6-difluorophenyl)-2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO4/c1-11(22)25-17(16-14(19)4-3-5-15(16)20)18(23)21-10-12-6-8-13(24-2)9-7-12/h3-9,17H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXRUROVNPMIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate

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